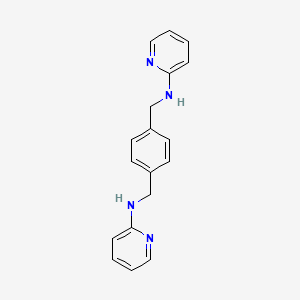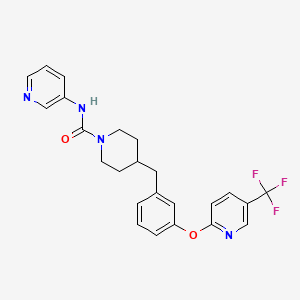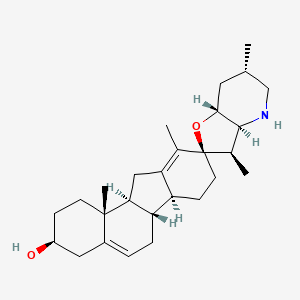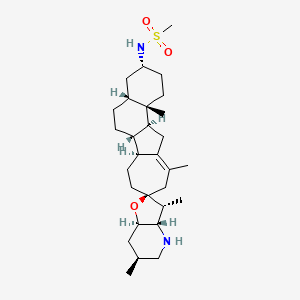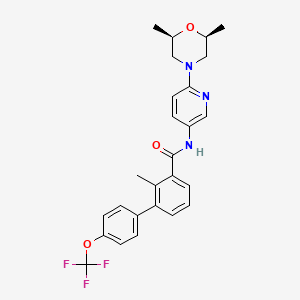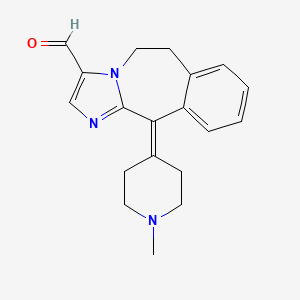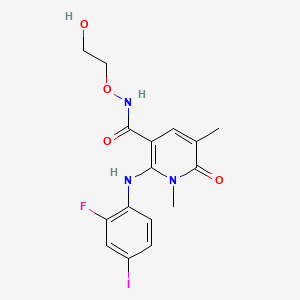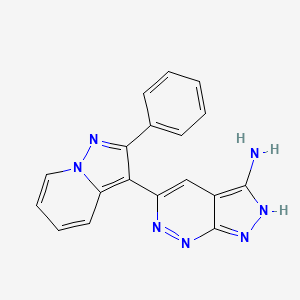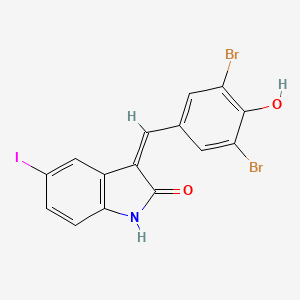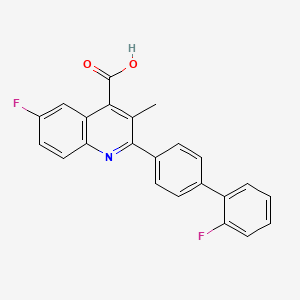
Brequinar
Vue d'ensemble
Description
Brequinar est un médicament qui agit comme un inhibiteur puissant et sélectif de l’enzyme dihydroorotate déshydrogénase. Il bloque la synthèse des nucléotides à base de pyrimidine dans l’organisme, inhibant ainsi la croissance cellulaire. This compound a été inventé par DuPont Pharmaceuticals dans les années 1980 et a été étudié pour diverses applications médicales, notamment en tant qu’immunosuppresseur et médicament anticancéreux .
Applications De Recherche Scientifique
Chemistry: Used as a tool to study enzyme inhibition and nucleotide synthesis.
Biology: Investigated for its effects on cell growth and differentiation.
Medicine: Explored as an immunosuppressant for preventing organ transplant rejection and as an anti-cancer drug. .
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Mécanisme D'action
Brequinar exerce ses effets en inhibant l’enzyme dihydroorotate déshydrogénase, qui est impliquée dans la synthèse de novo des nucléotides pyrimidiques. En bloquant cette enzyme, this compound perturbe la production de nucléotides nécessaires à la synthèse de l’ADN et de l’ARN, conduisant à l’inhibition de la croissance et de la prolifération cellulaires. Ce mécanisme le rend efficace contre les cellules qui se divisent rapidement, comme les cellules cancéreuses .
Analyse Biochimique
Biochemical Properties
Brequinar interacts with the enzyme DHODH, which plays a critical role in the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, this compound disrupts the synthesis of pyrimidine-based nucleotides, essential components of DNA and RNA .
Cellular Effects
This compound has been shown to inhibit cell growth in various types of cells, including myeloid-derived suppressor cells (MDSCs) and glioblastoma cells . It exerts its effects by causing pyrimidine depletion, which leads to the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, cell death .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of DHODH . This inhibition blocks the synthesis of pyrimidine-based nucleotides, leading to a decrease in the available nucleotides for DNA and RNA synthesis . This results in cell cycle arrest and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to maintain its inhibitory effects on DHODH from 24 to 72 hours post-inoculation . It has also been reported that this compound shows cytotoxicity in hematological malignancy .
Dosage Effects in Animal Models
In animal models, this compound has been shown to suppress tumor growth at dosages of 20-40 mg/kg/day
Metabolic Pathways
This compound is involved in the de novo pyrimidine biosynthesis pathway . It inhibits the enzyme DHODH, disrupting the synthesis of pyrimidine-based nucleotides .
Subcellular Localization
This compound targets DHODH, an enzyme located in the inner membrane of mitochondria Therefore, it can be inferred that this compound localizes to the mitochondria to exert its effects
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Brequinar peut être synthétisé par un procédé en plusieurs étapes impliquant la réaction de l’acide 6-fluoro-2-(2’-fluoro-1,1’-biphényl-4-yl)-3-méthyl-4-quinoléine carboxylique avec divers réactifs dans des conditions contrôlées. Les voies de synthèse et les conditions réactionnelles spécifiques sont exclusives et peuvent varier selon le fabricant .
Méthodes de production industrielle
La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le procédé peut comprendre des étapes telles que la cristallisation, la filtration et la purification pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions
Brequinar subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.
Réduction : Les réactions de réduction peuvent modifier la structure du cycle quinoléique.
Substitution : Des réactions de substitution peuvent se produire au niveau des groupes fluor ou méthyle sur le cycle quinoléique.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles, telles que la température et le solvant, sont soigneusement contrôlées pour obtenir les produits souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés de la quinoléine, tandis que les réactions de substitution peuvent produire des composés biphényliques fluorés .
Applications de recherche scientifique
Chimie : Utilisé comme outil pour étudier l’inhibition enzymatique et la synthèse des nucléotides.
Biologie : Etudié pour ses effets sur la croissance et la différenciation cellulaires.
Médecine : Exploré comme immunosuppresseur pour prévenir le rejet de greffe d’organes et comme médicament anticancéreux. .
Comparaison Avec Des Composés Similaires
Composés similaires
Leflunomide : Un autre inhibiteur de la dihydroorotate déshydrogénase utilisé en clinique.
Méthotrexate : Un inhibiteur de la synthèse des pyrimidines largement utilisé.
Unicité
Brequinar est unique par son inhibition puissante et sélective de la dihydroorotate déshydrogénase, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles. Sa capacité à inhiber la croissance cellulaire en bloquant la synthèse des nucléotides le distingue des autres composés ayant des mécanismes similaires .
Propriétés
IUPAC Name |
6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO2/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25/h2-12H,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEZJEYUWHETKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
96201-88-6 (hydrochloride salt) | |
| Record name | Brequinar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00242165 | |
| Record name | Brequinar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96187-53-0 | |
| Record name | Brequinar | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96187-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brequinar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brequinar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03523 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brequinar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BREQUINAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XL19F49H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

